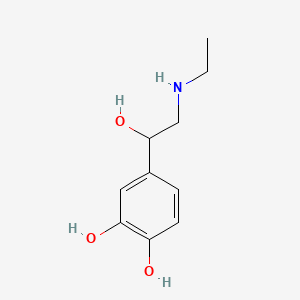
Ethyladrenaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyladrenaline, also known as ethylnorepinephrine, is a synthetic derivative of adrenaline (epinephrine). It is a catecholamine, which means it belongs to a class of compounds that function as hormones or neurotransmitters. This compound is structurally similar to adrenaline but has an ethyl group attached to its nitrogen atom. This modification can alter its pharmacological properties and its interaction with adrenergic receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyladrenaline typically involves the ethylation of norepinephrine. One common method is the reaction of norepinephrine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete ethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification process often involves crystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyladrenaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Aplicaciones Científicas De Investigación
Ethyladrenaline has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of catecholamines in different chemical reactions.
Biology: Investigated for its effects on adrenergic receptors and its role in neurotransmission.
Medicine: Explored for potential therapeutic uses, particularly in cardiovascular diseases and as a bronchodilator.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Ethyladrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors. It primarily targets beta-adrenergic receptors, leading to increased heart rate, myocardial contractility, and bronchodilation. The binding of this compound to these receptors activates adenylate cyclase, increasing cyclic AMP levels and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adrenaline (Epinephrine): A natural catecholamine with similar effects but a different pharmacokinetic profile.
Noradrenaline (Norepinephrine): Another natural catecholamine with a primary role in neurotransmission.
Isoprenaline (Isoproterenol): A synthetic catecholamine with a higher selectivity for beta-adrenergic receptors.
Uniqueness
Ethyladrenaline’s unique ethyl group modification provides it with distinct pharmacological properties compared to its analogs. This modification can influence its receptor binding affinity, duration of action, and metabolic stability, making it a valuable compound for specific therapeutic applications and research studies.
Propiedades
Número CAS |
2947-00-4 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
4-[2-(ethylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO3/c1-2-11-6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10-14H,2,6H2,1H3 |
Clave InChI |
IYLZZNHDXBTZMO-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


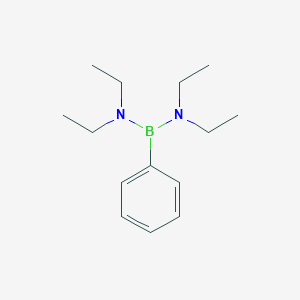
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
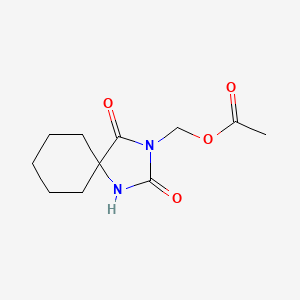
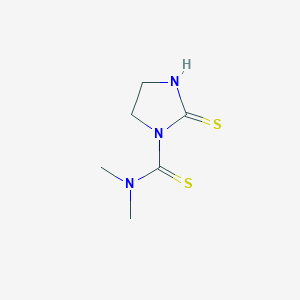
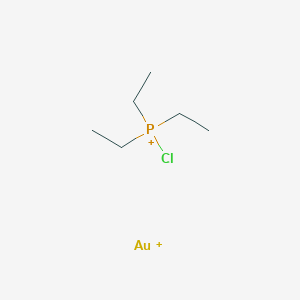

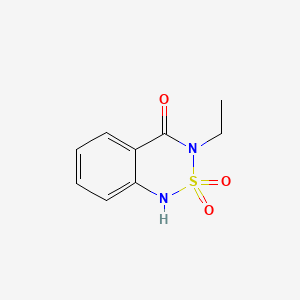
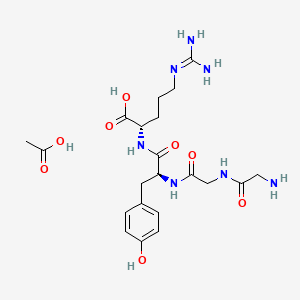
![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
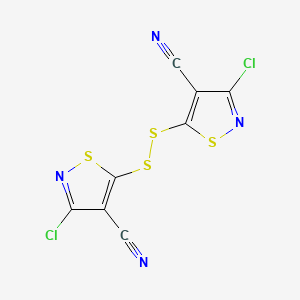
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
